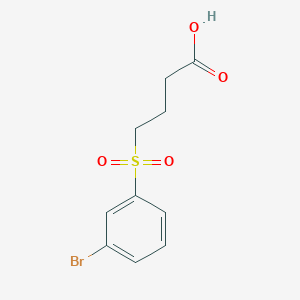
4-(3-Bromobenzenesulfonyl)butanoic acid
Overview
Description
4-(3-Bromobenzenesulfonyl)butanoic acid is a chemical compound with the molecular formula C10H11BrO4S . It has a molecular weight of 307.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(3-bromophenyl)sulfonyl]butanoic acid . The InChI code is 1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
4-(3-Bromobenzenesulfonyl)butanoic acid is a powder at room temperature .Scientific Research Applications
Synthesis of Key Intermediates
4-(3-Bromobenzenesulfonyl)butanoic acid and its derivatives are used in the synthesis of key intermediates for various compounds. For example, a study by Mu et al. (2011) discusses the synthesis of a key intermediate of Coenzyme Q10, highlighting the use of similar sulfonyl compounds in assembling complex molecules required in pharmaceutical synthesis (Mu et al., 2011).
Catalysis in Desulfurization Processes
Compounds with sulfonyl groups play a significant role in catalytic processes, such as the desulfurization of diesel fuel. Gao et al. (2010) explored the use of Brønsted acidic ionic liquids in oxidative desulfurization, demonstrating the potential of sulfonyl-containing compounds in enhancing catalytic efficiency (Gao et al., 2010).
Material Science and Nanotechnology
In the field of material science and nanotechnology, sulfonyl derivatives are investigated for their applications in creating functional materials. Ali et al. (2012) described the use of a photolabile protecting group, similar to the 4-(3-Bromobenzenesulfonyl)butanoic acid structure, for optical gating of synthetic ion channels, showcasing the integration of such compounds in the development of advanced materials with potential applications in controlled release and sensing technologies (Ali et al., 2012).
Fermentative Production and Recovery of Biofuels
Sulfonyl compounds are also relevant in the biotechnological production and recovery of biofuels. Research by Lee et al. (2008) on fermentative butanol production by clostridia highlights the broader context in which derivatives of 4-(3-Bromobenzenesulfonyl)butanoic acid might find application, particularly in optimizing production processes and recovery methods for bio-based chemicals and fuels (Lee et al., 2008).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for safe handling .
properties
IUPAC Name |
4-(3-bromophenyl)sulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVYPJQUWYTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzenesulfonyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)
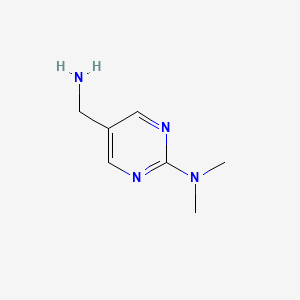
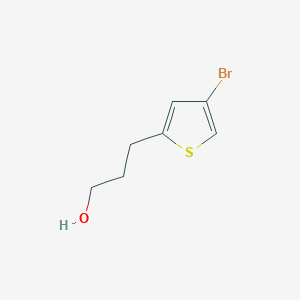
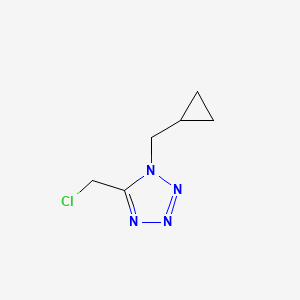
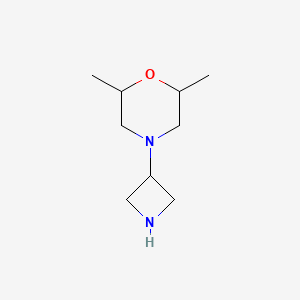
![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)


